Halicyclamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halicyclamine A is a natural product found in Haliclona with data available.
Scientific Research Applications
Anti-dormant Mycobacterial Substance
Halicyclamine A, a macrocyclic alkaloid discovered in the marine sponge Haliclona sp., has been identified as an effective anti-dormant mycobacterial substance. Research indicates that it targets the DedA protein, suggesting a unique action mechanism against mycobacterial strains such as Mycobacterium smegmatis and Mycobacterium bovis BCG (Arai et al., 2011).
Lead for Anti-tuberculosis Agent
This compound has shown promise as a lead compound for anti-tuberculosis agents. It exhibits growth-inhibitory activity against Mycobacterium tuberculosis under both aerobic and hypoxic conditions, indicating its potential in combating tuberculosis. Notably, it does not exhibit cross-resistance with currently used anti-tuberculosis drugs (Arai et al., 2008).
Synthesis and Structural Studies
Efforts have been made to synthesize this compound, given its interesting biological activities. A stereoselective Diels-Alder reaction has been proposed as a key step for establishing the core structure of this molecule (Molander & Cadoret, 2011).
Protein Kinase CK1δ/ε Inhibitor
Chloromethylhalicyclamine B, related to this compound, has been identified as a selective inhibitor of protein kinase CK1δ/ε. This suggests a potential for this compound derivatives in the design of new inhibitors for this kinase (Esposito et al., 2016).
Anti-plasmodial Activity
Haliclonacyclamine A, another compound related to this compound, has demonstrated powerful in vitro and in vivo anti-plasmodial activity, indicating its potential as an anti-malarial agent (Mani et al., 2011).
Proteasome Inhibitor
Tetradehydrohalicyclamine B, derived from this compound, has been identified as a proteasome inhibitor. This suggests the potential of this compound and its derivatives in cancer research and therapy (Kato et al., 2019).
Properties
Molecular Formula |
C32H50N2 |
---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
(4E,6Z,14S,19Z,21Z,29S,30R)-1,16-diazatetracyclo[27.3.1.112,16.014,30]tetratriaconta-4,6,12,19,21-pentaene |
InChI |
InChI=1S/C32H50N2/c1-2-5-10-14-18-23-34-26-29-19-15-11-7-4-6-9-13-17-22-33-24-21-32(31(25-29)28-34)30(27-33)20-16-12-8-3-1/h2,4-6,9-10,13-14,25,30-32H,1,3,7-8,11-12,15-24,26-28H2/b5-2-,6-4-,13-9+,14-10-/t30-,31+,32-/m1/s1 |
InChI Key |
OSSGGGFRLPXFJV-RWXJKUMBSA-N |
Isomeric SMILES |
C1CCC[C@@H]2CN3CC/C=C/C=C\CCCCC4=C[C@H]([C@@H]2CC3)CN(C4)CC/C=C\C=C/CC1 |
Canonical SMILES |
C1CCCC2CN3CCC=CC=CCCCCC4=CC(C2CC3)CN(C4)CCC=CC=CCC1 |
Synonyms |
halicyclamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.